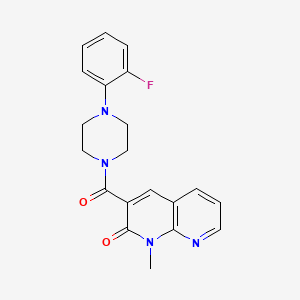
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, also known as FPMD, is a chemical compound that has been widely studied in scientific research. FPMD is a member of the naphthyridine class of compounds, which have been shown to have a variety of biological activities, including antiviral, antibacterial, and anticancer properties.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to the queried chemical have shown potential in anticancer applications. For instance, benzochromene derivatives, with a core structure similar to the queried compound, have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cell lines. These compounds have demonstrated the ability to induce apoptosis through a caspase-dependent pathway, highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Fluorescent Logic Gates
Derivatives of naphthalimide, which share a similar structural motif with the compound , have been designed as fluorescent logic gates. These molecules have applications in detecting changes in pH, metal ions, and solvent polarity, suggesting their use in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Luminescent Properties
Research on naphthalimide derivatives with piperazine substituents has revealed their luminescent properties and potential for photo-induced electron transfer. Such characteristics could be leveraged in the development of new materials for optical applications and sensing technologies (Gan et al., 2003).
Antibacterial Agents
Compounds featuring a naphthyridine core and piperazine substituents have been synthesized and shown to possess significant antibacterial activity. These molecules, including enoxacin, demonstrate broad and potent in vitro antibacterial activity, offering a template for the development of new antibiotics (Matsumoto et al., 1984).
Serotonin Receptor Affinity
"Long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and displayed very high to moderate 5-HT(1A) receptor affinity. This suggests potential applications in the development of drugs targeting the serotonin system (Lacivita et al., 2009).
Propriétés
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSWBHGLSZQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

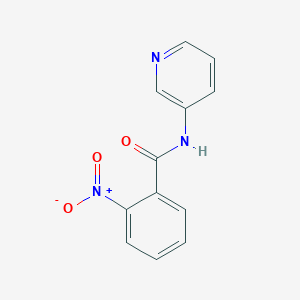
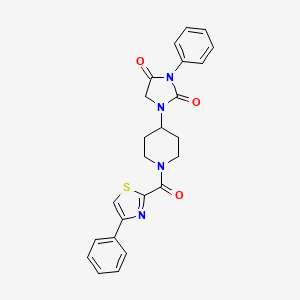

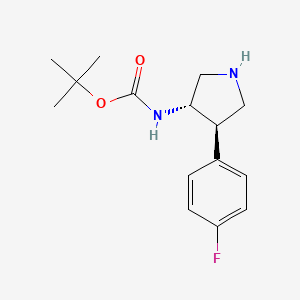
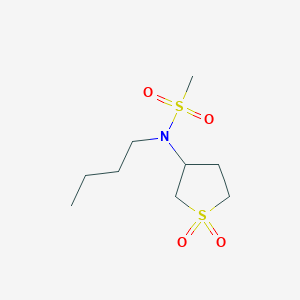

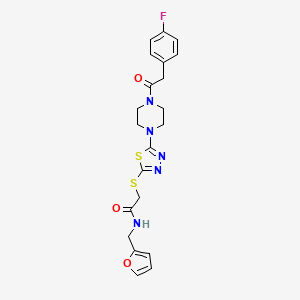
![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
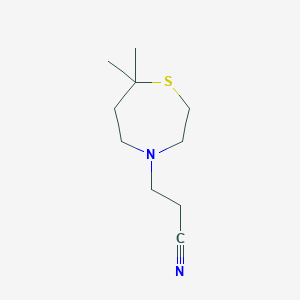
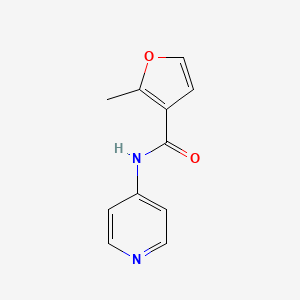
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)

![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)
